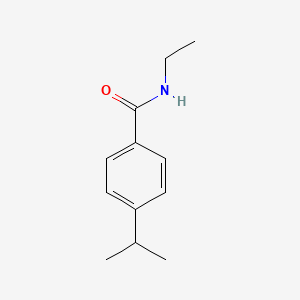

N-ethyl-4-propan-2-ylbenzamide

CAS No.: 6955-05-1

Cat. No.: VC18981407

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6955-05-1 |

|---|---|

| Molecular Formula | C12H17NO |

| Molecular Weight | 191.27 g/mol |

| IUPAC Name | N-ethyl-4-propan-2-ylbenzamide |

| Standard InChI | InChI=1S/C12H17NO/c1-4-13-12(14)11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3,(H,13,14) |

| Standard InChI Key | SQHUAFXTZHJUAQ-UHFFFAOYSA-N |

| Canonical SMILES | CCNC(=O)C1=CC=C(C=C1)C(C)C |

Introduction

Structural and Physicochemical Properties

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 191.27 g/mol |

| Density | 0.974 g/cm³ |

| Boiling Point | 320.5°C at 760 mmHg |

| LogP | 2.95 |

| Polar Surface Area (PSA) | 29.1 Ų |

| Refractive Index | 1.509 |

Synthetic Methodologies

Key Synthetic Routes

The synthesis of N-ethyl-4-propan-2-ylbenzamide involves multi-step protocols common to benzamide derivatives. A representative pathway (Chart 1) includes:

-

Boc Protection: tert-Butyloxycarbonyl (Boc) protection of the amine group to prevent undesired side reactions .

-

Esterification: Conversion of the Boc-protected amino acid to a methyl ester using methanol and catalytic acid .

-

Cyclization: Formation of the pyrazolo[1,5-a]pyrimidine scaffold via nucleophilic addition of acetonitrile anions, followed by hydrazine treatment .

-

Amidation: Coupling of the intermediate with 5-chloro-2-(methylsulfonamido)benzoic acid under standard amidation conditions (e.g., HATU or EDCI) .

Table 2: Reaction Yields for Critical Steps

| Step | Yield (%) | Conditions |

|---|---|---|

| Boc Protection | 85 | THF, −78°C to −50°C |

| Cyclization | 64 | DMF, 120°C, 8 h |

| Amidation | 63 | HATU, Et₃N, room temp |

Optimization Challenges

Steric hindrance from the isopropyl group complicates amidation steps, often requiring prolonged reaction times (12–24 h) and excess coupling reagents . Purification via silica gel chromatography (0–10% methanol in chloroform) is typically necessary to isolate the final product .

Structure-Activity Relationship (SAR) Insights

Impact of Substituents

-

Amide Nitrogen: Ethyl substitution enhances metabolic stability compared to methyl or hydrogen .

-

Aromatic Ring: Para-substituted isopropyl groups improve lipophilicity (LogP ↑ 0.3–0.5) without significantly affecting PSA .

-

Scaffold Modifications: Replacement of the benzene ring with pyridine (as in ROCK inhibitors) increases polarity but reduces cell permeability .

Table 3: Comparative SAR of Benzamide Derivatives

| Compound | EC₅₀/IC₅₀ (nM) | LogP | PSA (Ų) |

|---|---|---|---|

| N-Ethyl-4-propan-2-ylbenzamide | N/A | 2.95 | 29.1 |

| Presatovir | 0.15 | 3.2 | 32.4 |

| C08 (ROCK inhibitor) | 1.2 | 2.1 | 45.7 |

Future Directions

-

Antiviral Screens: Prioritize in vitro testing against RSV and coronaviruses.

-

Prodrug Development: Explore ester or carbamate prodrugs to enhance oral bioavailability.

-

Crystallography: Resolve co-crystal structures with RSV F proteins or ROCK1 to guide lead optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume